molecular formula C10H8N2OS B3372308 2-(2-Amino-phenyl)-thiazole-4-carbaldehyde CAS No. 885279-31-2

2-(2-Amino-phenyl)-thiazole-4-carbaldehyde

Cat. No.: B3372308
CAS No.: 885279-31-2
M. Wt: 204.25 g/mol
InChI Key: XIOBZDZPVJZSIH-UHFFFAOYSA-N
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Description

2-(2-Amino-phenyl)-thiazole-4-carbaldehyde is a heterocyclic compound featuring a thiazole ring substituted with an amino group and an aldehyde group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Amino-phenyl)-thiazole-4-carbaldehyde typically involves the condensation of 2-aminobenzaldehyde with thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring . The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is carried out at elevated temperatures to facilitate cyclization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that can be easily recycled may be employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Amino-phenyl)-thiazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-(2-Amino-phenyl)-thiazole-4-carbaldehyde involves its interaction with various molecular targets. The amino and aldehyde groups allow it to form Schiff bases with proteins and enzymes, potentially inhibiting their activity. The thiazole ring can also interact with nucleic acids, affecting their function . These interactions can lead to the modulation of various biological pathways, making the compound a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Uniqueness: 2-(2-Amino-phenyl)-thiazole-4-carbaldehyde is unique due to the presence of both an amino group and an aldehyde group on the thiazole ring. This dual functionality allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets compared to its analogs .

Properties

IUPAC Name

2-(2-aminophenyl)-1,3-thiazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2OS/c11-9-4-2-1-3-8(9)10-12-7(5-13)6-14-10/h1-6H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIOBZDZPVJZSIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=CS2)C=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30695847
Record name 2-(2-Aminophenyl)-1,3-thiazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30695847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885279-31-2
Record name 2-(2-Aminophenyl)-1,3-thiazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30695847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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